molecular formula C28H25ClN4O3S B2707640 3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide CAS No. 1043868-15-0

3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide

Cat. No. B2707640
CAS RN: 1043868-15-0
M. Wt: 533.04
InChI Key: LQQMAOYRNWSVSP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound involves various types of bonds and rings. It contains a total of 59 bonds, including 39 non-H bonds, 22 multiple bonds, 7 rotatable bonds, 4 double bonds, and 18 aromatic bonds. It also includes 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has focused on the synthesis of functionalized quinazolinone derivatives, including those with sulfanyl substituents, which are of interest due to their potential biological activities. For example, Kut, Onysko, and Lendel (2020) describe the regioselective synthesis of various quinazolinium derivatives through reactions involving halogens and chalcogen tetrahalides, showcasing methods that could potentially apply to compounds like the one (Kut, Onysko, & Lendel, 2020).
  • The crystal structure of related compounds has been determined, providing insights into the arrangement and potential reactivity of such molecules. Al-Hourani et al. (2015) performed docking studies and X-ray crystallography on tetrazole derivatives to understand their orientation within the active sites of enzymes, an approach that could illuminate the reactivity and interactions of complex quinazolinone derivatives (Al-Hourani et al., 2015).

Biological Activities

  • Studies on related quinazoline and quinazolinone compounds have investigated their biological activities, including antimicrobial, antifungal, and antitumor properties. For instance, Markosyan et al. (2008) explored the synthesis and biological properties of quinazoline derivatives, finding some compounds exhibited moderate therapeutic effects in models of grafted mouse tumors (Markosyan et al., 2008).
  • Another aspect of research focuses on the potential inhibitory effects of quinazolinone derivatives on enzymes such as thymidylate synthase, which plays a role in DNA synthesis. Compounds with specific substituents have shown potent inhibitory activity against human thymidylate synthase, suggesting possible applications in cancer therapy (Gangjee et al., 1996).

properties

IUPAC Name

3-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O3S/c1-36-20-12-10-18(11-13-20)16-30-25(34)15-14-24-27(35)33-26(31-24)21-7-3-5-9-23(21)32-28(33)37-17-19-6-2-4-8-22(19)29/h2-13,24H,14-17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQMAOYRNWSVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide

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